1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
“1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both thiazole and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Urea Formation: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the urea linkage or the fluorophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties due to the presence of the thiazole ring.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and fluorophenyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Methylthiazol-5-yl)methyl)-3-(3-fluorophenyl)urea
- 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(4-chlorophenyl)urea
- 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-chlorophenyl)urea
Uniqueness
The uniqueness of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” lies in the specific combination of the thiazole and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This could result in enhanced activity or selectivity in its applications.
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-8-4-5-11(6-12(8)15)18-14(19)16-7-13-9(2)17-10(3)20-13/h4-6H,7H2,1-3H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJCBTXDGTEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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